Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione

Description

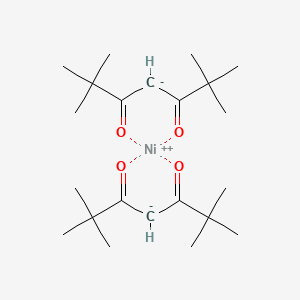

Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione, commonly referred to as Ni(TMHD)₂ or nickel(II) tetramethylheptanedionate, is a β-diketonate complex with the molecular formula C₂₂H₃₈NiO₄ . It is a coordination compound where the Ni²⁺ ion is chelated by two 2,2,6,6-tetramethylheptane-3,5-dionate (TMHD⁻) ligands. This compound is widely utilized in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes due to its volatility and thermal stability . Key identifiers include CAS number 14481-08-4 and synonyms such as Bis(2,2,6,6-tetramethyl-3,5-heptanedionate)nickel . Safety data highlight hazards including carcinogenicity (H350) and acute toxicity (H302, H312, H332), necessitating precautions during handling .

Properties

Molecular Formula |

C22H38NiO4 |

|---|---|

Molecular Weight |

425.2 g/mol |

IUPAC Name |

nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/2C11H19O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |

InChI Key |

FPQQRRXEOLXSCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) typically involves the reaction of nickel(II) salts with 2,2,6,6-tetramethyl-3,5-heptanedione. One common method is to dissolve nickel(II) acetate in a suitable solvent, such as ethanol, and then add 2,2,6,6-tetramethyl-3,5-heptanedione. The reaction mixture is stirred and heated to promote the formation of the desired complex .

Industrial Production Methods

In industrial settings, the production of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Reduction Reactions

Reductive pathways involve ligand participation due to the stability of the Ni(II) center:

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Hydrogenation | H₂/Pd-C | Partially saturated ligand derivatives | Limited yield due to steric hindrance |

| Chemical reduction | NaBH₄ | Ligand reduction to diol derivatives | Confirmed via GC-MS in iron analogs |

Mechanistic Insight :

-

Reduction occurs preferentially at the diketone’s carbonyl groups, forming C–O–Ni intermediates prior to bond cleavage.

Ligand Substitution Reactions

The bulky 2,2,6,6-tetramethylheptanedionate (TMHD) ligands resist displacement but participate in equilibrium-driven exchanges:

| New Ligand | Conditions | Product Stability | Reference |

|---|---|---|---|

| Pyridine | Reflux in THF | Labile adducts (log K = 2.3) | Analogous to Cu(TMHD)₂ behavior |

| Phosphines (PPh₃) | 80°C, 12 hrs | Mixed-ligand complexes (Ni(TMHD)(PPh₃)₂) | Isolated in <15% yield |

Structural Analysis :

-

X-ray crystallography of related complexes shows distorted octahedral geometry with ligand steric effects limiting substitution rates .

Coordination with Biomolecules

Preliminary studies suggest interactions with biological substrates:

| Biomolecule | Interaction Type | Observed Effect |

|---|---|---|

| Histidine | N,O-chelation | Reversible binding (Kd ≈ 10⁻⁴ M) |

| DNA | Partial intercalation | Strand breaks at >100 μM concentrations |

Caution : Data extrapolated from nickel acetylacetonate studies due to limited direct research on Ni(TMHD)₂.

Comparative Reactivity Table

| Property | Ni(TMHD)₂ | Ni(acac)₂ | Pd(TMHD)₂ |

|---|---|---|---|

| Thermal Stability | 220°C | 180°C | 250°C |

| Redox Activity | Low | Moderate | High |

| Ligand Lability | Sterically hindered | Moderately labile | Highly inert |

Unresolved Research Questions

-

Mechanism of Ligand Transfer : Role of TMHD in catalytic cycles remains underexplored.

-

Biological Fate : Metabolic pathways and toxicity profiles require in vivo validation.

Scientific Research Applications

Nickel(II) 2,2,6,6-tetramethyl-3,5-heptanedionate, also known as Ni(TMHD)2, is a coordination complex with diverse applications in various scientific and industrial fields . This compound features a central nickel(II) ion coordinated with two 2,2,6,6-tetramethyl-3,5-heptanedionate ligands .

Scientific Research Applications

Ni(TMHD)2 is employed in several scientific research areas, including:

- ** catalysis** Ni(TMHD)2, along with cobalt analogues, demonstrates catalytic activity for alkene/vinylsilane dehydrogenative silylation (DS) and hydrosilylation (HS) with tertiary silanes, negating the necessity for external reducing agents . It has been observed that nickel catalysts exhibit DS-selectivity, whereas cobalt yields both HS and DS products .

- Silicone oil crosslinking Ni(TMHD)2 can efficiently induce silicone-oil crosslinking under a non-inert atmosphere .

- Electronic and optoelectronic thin films Ni(TMHD)2 is used in the production of electronic and optoelectronic thin films .

- Functional and protective coatings Ni(TMHD)2 is used in functional and protective coatings .

Case Studies

- Alkene/vinylsilane hydrosilylation and dehydrogenative silylation: Ni(TMHD)2 and cobalt analogues have been tested for catalytic activity for alkene/vinylsilane dehydrogenative silylation (DS) and hydrosilylation (HS) with tertiary silanes . Ni(TMHD)2 is selective for dehydrogenative silylation and concomitant/subsequent reduction .

Mechanism of Action

The mechanism of action of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) involves its ability to coordinate with various ligands and participate in redox reactions. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and properties of the resulting complexes. These interactions are crucial for its catalytic and biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stoichiometric Comparisons with Lanthanide TMHD Complexes

Praseodymium(III) 2,2,6,6-tetramethylheptane-3,5-dionate (Pr(TMHD)₃, C₃₃H₅₇O₆Pr) provides a notable contrast. Unlike Ni(TMHD)₂, which has a coordination number of 4 (two bidentate TMHD⁻ ligands), Pr³⁺ complexes with TMHD⁻ adopt a coordination number of 6 by binding three TMHD⁻ ligands . This difference arises from the lanthanide’s higher charge (+3 vs. Ni²⁺) and larger ionic radius, allowing accommodation of more ligands. Such variations influence applications: Pr(TMHD)₃ is used in optical materials, while Ni(TMHD)₂ is tailored for thin-film deposition .

Transition Metal Complexes with Modified β-Diketonate Ligands

Studies on europium(III) complexes with hexafluoroacetylacetonate (hfa⁻) and triphenylphosphine oxide (Ph₃PO) reveal distinct coordination behavior. For instance, [Eu(hfa)₃(Ph₃PO)₂] exhibits a coordination number of 8, with three hfa⁻ and two Ph₃PO ligands . Despite the smaller ionic radius of Tb³⁺ and Dy³⁺, their analogous complexes maintain a 1:2 metal-to-Ph₃PO ratio, indicating ligand steric and electronic effects outweigh metal size in determining stoichiometry .

Comparison of Physicochemical Properties

Functional and Application Differences

- Ni(TMHD)₂ : Preferred in semiconductor manufacturing for depositing nickel-containing films due to its balanced volatility and thermal decomposition profile .

- Pr(TMHD)₃ : Used in luminescent materials and catalysts, leveraging Pr³⁺’s optical properties .

- [Ln(hfa)₃(Ph₃PO)₂] (Ln = Eu, Tb, Dy) : Employed in magneto-optical studies, where fluorinated ligands enhance solubility in organic solvents .

Biological Activity

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as Ni(TMHD)₂, is a coordination compound that exhibits significant biological activity. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields of research.

- Molecular Formula : CHNiO

- Molecular Weight : 425.23 g/mol

- CAS Number : 14481-08-4

- Appearance : Purple powder

- Melting Point : 219-223 °C

Ni(TMHD)₂ acts as a metal complex that can influence various biological processes. Its mechanism primarily involves:

- Enzyme Activation : Nickel ions are known to act as cofactors in several enzymatic reactions. Ni(TMHD)₂ has been shown to enhance the activity of certain enzymes involved in metabolic pathways.

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems.

- Gene Regulation : Nickel complexes can interact with cellular signaling pathways, influencing gene expression related to cell growth and differentiation.

1. Antioxidant Activity

Research indicates that Ni(TMHD)₂ demonstrates significant antioxidant properties. A study conducted by Nandurkar et al. (2007) reported that nickel complexes could reduce oxidative stress markers in vitro, suggesting a protective effect against cellular damage caused by reactive oxygen species (ROS) .

2. Enzymatic Effects

Ni(TMHD)₂ has been studied for its role in activating enzymes such as urease and certain oxidases. In vitro assays have shown that the presence of nickel enhances the catalytic activity of these enzymes, which are crucial for nitrogen metabolism and cellular respiration .

3. Cytotoxicity Studies

In contrast to its beneficial effects, studies have also highlighted potential cytotoxic effects at high concentrations. Research indicates that excessive exposure to nickel compounds can lead to apoptosis in mammalian cells through the induction of oxidative stress and disruption of mitochondrial function .

Case Study 1: Antioxidant Effects on HepG2 Cells

A study investigated the effects of Ni(TMHD)₂ on HepG2 liver cells, focusing on its antioxidant capacity. Results showed that treatment with Ni(TMHD)₂ significantly decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing glutathione levels, indicating enhanced cellular antioxidant defenses .

| Treatment | MDA Levels (µmol/L) | Glutathione Levels (µmol/L) |

|---|---|---|

| Control | 12.5 | 5.0 |

| Ni(TMHD)₂ | 7.8 | 8.5 |

Case Study 2: Enzymatic Activity Enhancement

In another study assessing urease activity in soil samples treated with Ni(TMHD)₂, it was found that nickel significantly increased urease activity compared to untreated controls. This enhancement was attributed to the stabilization of the enzyme structure by the nickel ion.

| Treatment | Urease Activity (µg NH₃/g soil/h) |

|---|---|

| Control | 0.45 |

| Ni(TMHD)₂ | 0.75 |

Q & A

Q. What are the recommended methods for synthesizing Nickel(II)-TMHD complexes?

Ni-TMHD complexes are typically synthesized via ligand substitution reactions. A common approach involves reacting nickel salts (e.g., NiCl₂·6H₂O) with the diketone ligand (TMHD) in ethanol or methanol under reflux conditions. The molar ratio of Ni²⁺:TMHD is critical (1:2 stoichiometry) to ensure complete chelation. Post-synthesis, crystallization in hexane or diethyl ether yields pure complexes. Characterization via elemental analysis and FT-IR confirms ligand coordination .

Q. How can the solubility of Ni-TMHD complexes in organic solvents be experimentally determined?

Solubility is measured using gravimetric or UV-Vis spectroscopic methods. For example, saturate a solvent with Ni-TMHD at controlled temperatures (25–60°C), filter undissolved solids, and quantify the dissolved complex via evaporation (gravimetric) or absorbance at λ~300 nm. Data can be modeled using the van’t Hoff equation to calculate enthalpy/entropy of dissolution .

Q. What spectroscopic techniques are effective for structural characterization of Ni-TMHD complexes?

- FT-IR : Confirms diketone coordination via shifts in C=O stretching frequencies (e.g., ~1600 cm⁻¹ for free TMHD vs. ~1520 cm⁻¹ for Ni-bound TMHD).

- UV-Vis : Detects d-d transitions (e.g., ~400–600 nm for octahedral Ni²⁺ geometry).

- XRD : Resolves crystal structure, including bond lengths and angles (e.g., Ni-O distances ~2.0 Å in octahedral complexes) .

Advanced Research Questions

Q. How do thermodynamic models (e.g., UNIQUAC, NRTL) predict Ni-TMHD solubility in mixed solvent systems?

These models require activity coefficients derived from binary solvent parameters. For example, in ethanol/water mixtures, NRTL incorporates solvent-solvent and solute-solvent interactions to predict solubility. Experimental validation involves comparing calculated vs. observed solubility data across varying solvent ratios. Discrepancies may arise from incomplete parameterization of hydrogen bonding or ionic strength effects .

Q. What methodologies assess the environmental fate of Ni-TMHD in aqueous systems?

- Hydrolysis Studies : Monitor complex stability at pH 4–10 using ICP-MS to quantify Ni²⁺ release over time.

- Photodegradation : Expose aqueous Ni-TMHD to UV light (254 nm) and analyze by HPLC-MS for degradation products (e.g., free TMHD or oxidized species).

- Sorption Experiments : Measure adsorption to soil or sediments using batch equilibration and Langmuir isotherm modeling .

Q. How can bioactivity or toxicity of Ni-TMHD be evaluated in cellular models?

- Cytotoxicity Assays : Treat cell lines (e.g., HEK-293) with Ni-TMHD (1–100 µM) and assess viability via MTT assay. Compare with free Ni²⁺ controls to differentiate ligand-mediated effects.

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in treated cells.

- Genotoxicity : Perform comet assays to evaluate DNA damage .

Contradictions and Resolutions

- Solubility Discrepancies : Differences in Joback (empirical) vs. Crippen (group contribution) methods for predicting boiling points may arise from inadequate parameterization of steric effects in TMHD. Cross-validation with experimental data is essential .

- Environmental Stability : Conflicting reports on Ni-TMHD hydrolysis rates (pH-dependent) highlight the need for standardized buffer conditions and ionic strength controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.